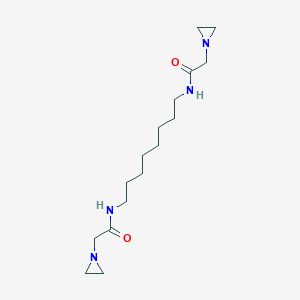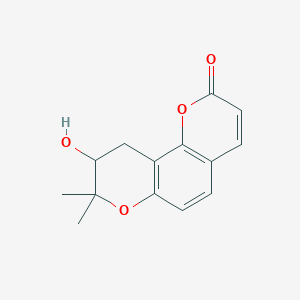
3-amino-5,5-diphénylimidazolidine-2,4-dione
Vue d'ensemble
Description
N-Aminodiphenylhydantoin, also known as N-Aminodiphenylhydantoin, is a useful research compound. Its molecular formula is C15H13N3O2 and its molecular weight is 267.28 g/mol. The purity is usually 95%.
The exact mass of the compound N-Aminodiphenylhydantoin is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 39.5 [ug/ml]. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Imidazolidines - Hydantoins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-Aminodiphenylhydantoin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Aminodiphenylhydantoin including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications antibactériennes et antifongiques
Les hydantoïnes et leurs dérivés, dont la 3-amino-5,5-diphénylimidazolidine-2,4-dione, ont montré des activités antibactériennes et antifongiques puissantes . Les composés synthétisés dans l'étude se sont avérés avoir une bonne activité antibactérienne et antifongique équivalente aux normes utilisées .
Applications anticonvulsivantes
Les régions hydrophobes et lipophiles de ces composés sont responsables de leur puissante action anticonvulsivante . Cela suggère que la this compound pourrait potentiellement être utilisée dans le traitement des troubles convulsifs.
Applications antitumorales
Les hydantoïnes, dont la this compound, ont été utilisées comme agents antitumoraux . Cela suggère des applications potentielles dans le traitement du cancer.
Applications antiarythmiques
Les hydantoïnes ont été largement utilisées comme agents antiarythmiques . Cela suggère que la this compound pourrait potentiellement être utilisée dans le traitement des arythmies.
Applications antioxydantes
Certains dérivés de la this compound ont montré des propriétés antioxydantes . Cela suggère des applications potentielles dans les conditions où le stress oxydatif joue un rôle.
Applications anti-VIH
Des recherches récentes ont montré une activité cytotoxique différente et nouvelle des hydantoïnes et de leurs dérivés, à savoir anti-VIH . Cela suggère que la this compound pourrait potentiellement être utilisée dans le traitement du VIH.
Mécanisme D'action
Target of Action
Mode of Action
Orientations Futures
Future research directions could involve the use of hydrogels for the treatment of oral and maxillofacial diseases , as well as the development of antifungal nanomaterials . Additionally, the development of scientific paper recommendation systems could help identify technologically relevant papers .
Propriétés
IUPAC Name |
3-amino-5,5-diphenylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c16-18-13(19)15(17-14(18)20,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,16H2,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDASILDKNHAVRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10153591 | |
| Record name | N-Aminodiphenylhydantoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10153591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24832774 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1224-08-4 | |
| Record name | N-Aminodiphenylhydantoin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001224084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Aminodiphenylhydantoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10153591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the structural characteristics of N-Aminodiphenylhydantoin?
A1: N-Aminodiphenylhydantoin (3-amino-5,5-diphenylimidazolidine-2,4-dione) crystallizes with two independent molecules in the asymmetric unit. [] These molecules show variation in the dihedral angles formed between the phenyl groups and the five-membered rings. [] This structural information is crucial for understanding its interactions and potential biological activity.
Q2: Are there any studies on the hydrogen bonding patterns of N-Aminodiphenylhydantoin?
A3: Yes, research has revealed that N-Aminodiphenylhydantoin molecules engage in N—H⋯O hydrogen bonding. [] This interaction leads to the formation of columnar units within the crystal structure, characterized by approximate fourfold rotational symmetry around axes parallel to b. [] Understanding these interactions is crucial for comprehending the compound's physical properties and potential applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


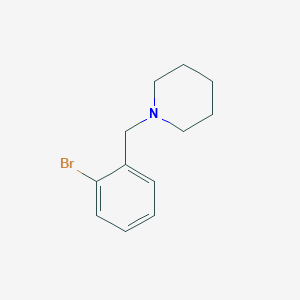
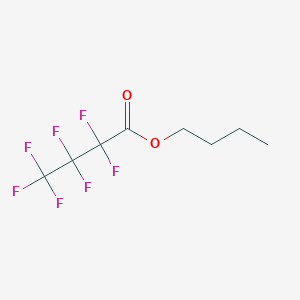

![[R-(R*,S*)]-alpha-[2-(dimethylamino)-1-methylethyl]-alpha-phenylphenethyl propionate hydrochloride](/img/structure/B73361.png)
![1,3,2-Dioxaborolane, 2,2'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B73362.png)

phosphonium bromide](/img/structure/B73364.png)
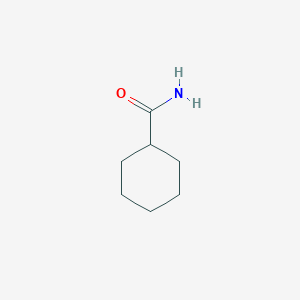
![2,4,5-Trioxa-1lambda5,3-distibabicyclo[1.1.1]pentane 1-oxide](/img/structure/B73367.png)


